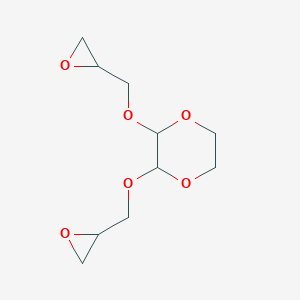

2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane

Description

2,3-Bis(oxiran-2-ylmethoxy)-1,4-dioxane is an epoxy-functionalized derivative of 1,4-dioxane, characterized by two glycidyl (oxirane) ether groups attached to the 2- and 3-positions of the 1,4-dioxane ring. The 1,4-dioxane core provides a rigid six-membered ring structure with two oxygen atoms at the 1,4-positions, while the oxiran-2-ylmethoxy substituents introduce reactive epoxy groups capable of polymerization or crosslinking . This compound is structurally related to diglycidyl ethers but distinguishes itself through the dioxane backbone, which influences its solubility, thermal stability, and reactivity compared to linear or alicyclic analogs.

Properties

CAS No. |

10043-09-1 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane |

InChI |

InChI=1S/C10H16O6/c1-2-12-10(16-6-8-4-14-8)9(11-1)15-5-7-3-13-7/h7-10H,1-6H2 |

InChI Key |

JULKRYOAFFXCDV-UHFFFAOYSA-N |

SMILES |

C1COC(C(O1)OCC2CO2)OCC3CO3 |

Canonical SMILES |

C1COC(C(O1)OCC2CO2)OCC3CO3 |

Synonyms |

2,3-Bis(oxiranylmethyl)-1,4-dioxane |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane typically involves the reaction of 1,4-dioxane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods

In industrial settings, the production of 2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols.

Reduction: Reduction reactions can convert the epoxy groups to alcohols.

Substitution: The epoxy groups can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia, primary amines, and thiols are commonly used under mild to moderate conditions.

Major Products

Oxidation: Diols

Reduction: Alcohols

Substitution: Amino alcohols, thioethers, and other substituted products

Scientific Research Applications

2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane is utilized in various scientific research fields:

Chemistry: It is used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of complex molecules.

Biology: The compound is studied for its potential use in drug delivery systems and as a reagent in biochemical assays.

Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of adhesives, coatings, and sealants due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of 2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1,4-Butanediol Diglycidyl Ether (BDDGE)

1,4-Bis(glycidyloxymethyl)cyclohexane

- Structure : Cyclohexane ring with glycidyl ether groups attached via methylene bridges.

- Properties : Improved thermal and chemical resistance due to the alicyclic cyclohexane backbone. Applications include high-performance coatings .

- Key Difference : The dioxane ring’s oxygen atoms may increase polarity and hydrogen-bonding capacity, affecting interactions in polymer matrices.

Hydroquinone Diglycidyl Ether

- Structure : Aromatic benzene ring with glycidyl ether groups at the 1,4-positions.

- Properties : High rigidity and thermal stability, suitable for high-temperature epoxy systems.

2,3-Dihydro-1,4-benzodioxine Derivatives

- Structure : Benzene-fused dioxane ring with substituents on the dihydrodioxine moiety.

- Properties : Pharmacologically active motifs in medicinal chemistry (e.g., anticoagulants, CNS agents) .

- Key Difference : The target compound lacks the fused aromatic system, directing its utility toward industrial rather than pharmaceutical applications.

Physicochemical Properties

Toxicological and Environmental Profiles

- Toxicity: Epoxy groups may cause skin/eye irritation or sensitization, similar to other glycidyl ethers . Not classified as a carcinogen, unlike 1,4-dioxane .

- Environmental Fate : Expected to hydrolyze slowly in water, with degradation products (e.g., diols) being less toxic than parent 1,4-dioxane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.